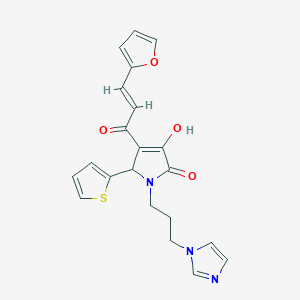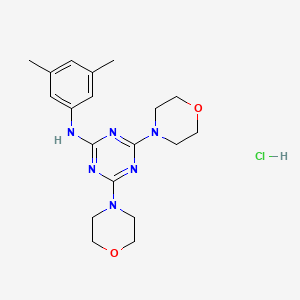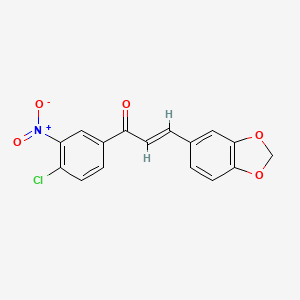![molecular formula C14H13BrN2O B2904455 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol CAS No. 905810-03-9](/img/structure/B2904455.png)
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol” is a complex organic compound. It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Wissenschaftliche Forschungsanwendungen
Oxidation and Water Treatment
The study by Jiang et al. (2014) explores the oxidation kinetics of bromophenols (BrPs) during water treatment with potassium permanganate [Mn(VII)]. This process leads to the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), which have altered toxicological effects compared to BrP precursors. Understanding the reactivity and fate of these products is crucial for the safe application of Mn(VII) in treating BrP-containing waters Jiang et al., 2014.
Synthesis and Characterization of Derivatives
Rearrangements and transformations in chemical synthesis provide a pathway to novel compounds with potential applications in material science and pharmacology. For instance, Xu et al. (2010) report on the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformations, highlighting the versatility of bromophenol derivatives in synthetic chemistry Xu et al., 2010.
Antioxidant and Anticancer Activities
The exploration of bromophenol derivatives for biomedical applications is a growing area of interest. Dong et al. (2022) synthesized and evaluated methylated and acetylated bromophenol derivatives for their antioxidant and anticancer activities. These compounds showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their value in drug development Dong et al., 2022.
Spectroscopic and Structural Analysis
Understanding the structural and spectroscopic properties of bromophenol derivatives is crucial for their application in various fields. Kocaokutgen et al. (2005) characterized the novel azo-ester compound 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its crystal structure and thermal behavior. Such studies are essential for the development of new materials with specific optical and thermal properties Kocaokutgen et al., 2005.
Transition Metal Complexes and Biological Evaluation
The synthesis and biological evaluation of sulfonamide-derived compounds and their transition metal complexes, as reported by Chohan and Shad (2011), demonstrate the potential of bromophenol derivatives in medicinal chemistry. These compounds exhibit moderate to significant antibacterial and antifungal activity, underscoring the importance of bromophenol derivatives in developing new antimicrobial agents Chohan & Shad, 2011.
Eigenschaften
IUPAC Name |
2-bromo-3,4-dimethyl-6-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-8-12(14(18)13(15)10(9)2)17-16-11-6-4-3-5-7-11/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSREBFVMBEUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)

![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)
![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)



